molecular formula C21H34ClN3O5S B1678496 ピブメシリナム塩酸塩 CAS No. 32887-03-9

ピブメシリナム塩酸塩

カタログ番号: B1678496
CAS番号: 32887-03-9
分子量: 476.0 g/mol
InChIキー: UHPXMYLONAGUPC-WKLLBTDKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピブメシリナム塩酸塩は、β-ラクタム系抗生物質メシリナムのプロドラッグです。これは、アンドノシリンのピバロイルオキシメチルエステルであり、経口投与後に腸粘膜でメシリナムに加水分解されます。 この化合物は、主に大腸菌、プロテウスミラビリス、黄色ブドウ球菌など、グラム陰性菌によって引き起こされる無症候性尿路感染症の治療に使用されます .

製法

合成経路と反応条件: ピブメシリナム塩酸塩の合成は、メシリナムとピバロイルオキシメチルクロリドのエステル化反応を伴います。この反応は通常、触媒として作用するトリエチルアミンなどの塩基の存在下で行われます。 反応条件には、反応物と生成物の安定性を確保するために、約0〜5°Cの温度を維持することが含まれます .

工業的製造方法: ピブメシリナム塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用反応器の使用と反応条件の精密な制御が含まれ、高収率と高純度が保証されます。 最終生成物は、結晶化や濾過などの技術を使用して精製されます .

科学的研究の応用

Pivmecillinam hydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study ester hydrolysis reactions. In biology and medicine, it is extensively researched for its antibacterial properties and its effectiveness in treating urinary tract infections. It is also studied for its potential use in treating infections caused by multidrug-resistant bacteria .

作用機序

ピブメシリナム塩酸塩は、細菌細胞壁の生合成を阻害することによって効果を発揮します。メシリナムに加水分解されると、ペニシリン結合タンパク質に結合し、細胞壁合成の最終段階を阻害します。 これにより、細菌細胞壁が弱くなり、最終的に細菌が死滅します .

類似の化合物との比較

ピブメシリナム塩酸塩は、グラム陰性菌に対する特定の活性と、正常な膣および腸内細菌叢への最小限の影響のために、他のβ-ラクタム系抗生物質とは異なります。類似の化合物には、アンドノシリン、ピバンピシリン、セフチトレンピボキシルがあります。 ピブメシリナム塩酸塩は、耐性発生率が低く、副作用が少ないことから、特定の臨床環境で好まれます .

Safety and Hazards

Pivmecillinam is not suitable for people with any narrowing in the foodpipe or blockage in the stomach or intestines, any condition that leads to a deficiency of a substance called carnitine in the body, a rare metabolic disorder called porphyria, and people who have ever had an allergic reaction to penicillin or cephalosporin-type antibiotics . Severe allergic reactions have happened with this drug. Sometimes, this has been deadly .

将来の方向性

Pivmecillinam is an oral antibiotic with excellent clinical efficacy in the treatment of uncomplicated UTIs. It has been used extensively in Nordic countries with few problems, but, despite this, it is not widely used in other countries. There is emerging in vitro and in vivo evidence of its activity against ESBL-producing organisms and its synergistic potential with β-lactamase inhibitors .

生化学分析

Biochemical Properties

Pivmecillinam hydrochloride plays a crucial role in biochemical reactions by interfering with the biosynthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . By binding to these proteins, pivmecillinam hydrochloride inhibits their activity, leading to the weakening and eventual lysis of the bacterial cell wall . This interaction is particularly effective against Gram-negative bacteria, making pivmecillinam hydrochloride a valuable antibiotic for treating infections caused by these organisms .

Cellular Effects

Pivmecillinam hydrochloride exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting bacterial growth and proliferation . In mammalian cells, pivmecillinam hydrochloride is hydrolyzed to mecillinam, which has minimal impact on human cellular processes .

Molecular Mechanism

The molecular mechanism of action of pivmecillinam hydrochloride involves its conversion to mecillinam in the intestinal mucosa . Mecillinam then binds to penicillin-binding proteins, inhibiting their activity and preventing the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition leads to the weakening and eventual lysis of the bacterial cell wall, effectively killing the bacteria . Additionally, mecillinam’s activity is slightly different from that of other penicillins and cephalosporins, making it a unique and valuable antibiotic .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pivmecillinam hydrochloride have been observed to change over time. The stability and degradation of the compound are important factors in its efficacy. Pivmecillinam hydrochloride is well absorbed following oral administration and is hydrolyzed to mecillinam in the intestinal mucosa . The elimination half-life of mecillinam is approximately 1 to 3 hours, and it is primarily excreted through the kidneys and biliary system . Long-term use of pivmecillinam hydrochloride has been associated with a decrease in blood levels of carnitine, which may have clinical significance .

Dosage Effects in Animal Models

The effects of pivmecillinam hydrochloride vary with different dosages in animal models. Studies have shown that higher doses of pivmecillinam hydrochloride can lead to increased efficacy in treating bacterial infections . At high doses, there may be toxic or adverse effects, including gastrointestinal disturbances and potential depletion of carnitine levels . It is important to carefully monitor and adjust dosages to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

Pivmecillinam hydrochloride is involved in several metabolic pathways. Upon oral administration, it is hydrolyzed to mecillinam in the intestinal mucosa by non-specific esterases . Mecillinam is then absorbed into the bloodstream and distributed to various tissues . The primary route of excretion is through the kidneys and biliary system, with mecillinam being eliminated mostly unchanged . The interaction of pivmecillinam hydrochloride with enzymes and cofactors involved in its metabolism is crucial for its therapeutic efficacy .

Transport and Distribution

Pivmecillinam hydrochloride is well absorbed following oral administration and is hydrolyzed to mecillinam in the intestinal mucosa . Mecillinam is then distributed to various tissues, where it exerts its antibacterial effects . The compound is primarily excreted through the kidneys and biliary system, with mecillinam being eliminated mostly unchanged . The transport and distribution of pivmecillinam hydrochloride within cells and tissues are essential for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of pivmecillinam hydrochloride is primarily within the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits their activity . This localization is crucial for its antibacterial effects, as it prevents the cross-linking of peptidoglycan chains and leads to the weakening and lysis of the bacterial cell wall . In mammalian cells, pivmecillinam hydrochloride is hydrolyzed to mecillinam, which has minimal impact on human cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pivmecillinam hydrochloride involves the esterification of mecillinam with pivaloyloxymethyl chloride. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the reactants and the product .

Industrial Production Methods: Industrial production of pivmecillinam hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization and filtration .

化学反応の分析

反応の種類: ピブメシリナム塩酸塩は、体内で加水分解を受けて、活性抗生物質メシリナムを放出します。 この加水分解反応は、消化管の酵素によって触媒されます .

一般的な試薬と条件: 加水分解反応には、ピブメシリナム塩酸塩のエステル結合の分解を促進する水と特定の酵素の存在が必要です .

生成される主な生成物: ピブメシリナム塩酸塩の加水分解によって生成される主な生成物は、治療効果を発揮する活性抗生物質であるメシリナムです .

科学研究への応用

ピブメシリナム塩酸塩は、特に化学、生物学、医学、産業の分野において、いくつかの科学研究への応用があります。化学では、エステル加水分解反応を研究するためのモデル化合物として使用されます。生物学と医学では、その抗菌特性と尿路感染症の治療における有効性について広く研究されています。 また、多剤耐性菌によって引き起こされる感染症の治療における可能性についても研究されています .

類似化合物との比較

Pivmecillinam hydrochloride is unique compared to other beta-lactam antibiotics due to its specific activity against gram-negative bacteria and its minimal impact on the normal vaginal and intestinal microflora. Similar compounds include amdinocillin, pivampicillin, and cefditoren pivoxil. pivmecillinam hydrochloride is preferred in certain clinical settings due to its lower incidence of resistance and fewer side effects .

特性

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H/t14-,15+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPXMYLONAGUPC-WKLLBTDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045453
Record name Pivmecillinam hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32887-03-9
Record name Pivmecillinam hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32887-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivmecillinam hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032887039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivmecillinam hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-3,3-dimethyl-7-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, monohydrochloride, [2S-(2α,5α,6β)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIVMECILLINAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48FX7N21H2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pivmecillinam hydrochloride
Reactant of Route 2
Reactant of Route 2
Pivmecillinam hydrochloride
Reactant of Route 3
Reactant of Route 3
Pivmecillinam hydrochloride
Reactant of Route 4
Reactant of Route 4
Pivmecillinam hydrochloride
Reactant of Route 5
Reactant of Route 5
Pivmecillinam hydrochloride
Reactant of Route 6
Reactant of Route 6
Pivmecillinam hydrochloride
Customer
Q & A

Q1: What is the mechanism of action of Mecillinam, the active metabolite of Pivmecillinam hydrochloride?

A1: Mecillinam is a beta-lactam antibiotic that specifically targets penicillin-binding protein 2 (PBP2) in gram-negative bacteria. Unlike other beta-lactams that inhibit multiple PBPs, Mecillinam's selective binding to PBP2 disrupts bacterial cell wall synthesis, leading to cell death. [, , ]

Q2: How is Pivmecillinam hydrochloride metabolized in the body?

A2: Pivmecillinam hydrochloride is a prodrug, meaning it is inactive in its administered form. After oral administration, it is rapidly hydrolyzed to the active compound, Mecillinam. [, ] This conversion occurs primarily in the liver.

Q3: What is the bioavailability of Mecillinam after oral administration of Pivmecillinam hydrochloride tablets?

A3: Research suggests the bioavailability of Mecillinam, following oral administration of Pivmecillinam hydrochloride tablets, is between 65% to 70%. This was determined by comparing the area under the serum concentration-time curves of Mecillinam after intravenous administration versus oral administration of Pivmecillinam hydrochloride. Interestingly, despite the difference in bioavailability, two 200 mg Pivmecillinam hydrochloride tablets deliver a therapeutically equivalent amount of Mecillinam compared to a 200 mg intravenous injection. []

Q4: How stable is Pivmecillinam hydrochloride in human plasma?

A4: Pivmecillinam hydrochloride is known to be unstable in acidic conditions, including acidified human plasma. To address this, researchers developed specific LC-MS/MS methods to quantify both Pivmecillinam and Mecillinam in plasma. These methods involved an acidification step to improve stability during sample processing and storage, allowing for accurate pharmacokinetic studies. []

Q5: Are there differences in the pharmacokinetics of Pivmecillinam hydrochloride between pregnant and non-pregnant women?

A5: While specific details were not provided in the abstract, research has been conducted to investigate the pharmacokinetics of Pivmecillinam hydrochloride in both pregnant and non-pregnant women. [] This information is crucial for establishing safe and effective dosing regimens for the treatment of urinary tract infections during pregnancy.

Q6: Has Pivmecillinam hydrochloride been investigated for use against Chlamydia trachomatis infections?

A6: Despite Mecillinam showing promising in vitro activity against Chlamydia trachomatis, a small-scale study exploring its use for genital chlamydia infections was halted due to a high failure rate. The study observed a low cure rate (only 2 out of 17 patients achieved a cure). Factors like uncertain intracellular availability of Mecillinam and variability in achieving target drug concentrations within cells were identified as potential reasons for the low efficacy. []

Q7: What are the common treatment patterns for uncomplicated urinary tract infections (UTIs) in England, and what is the extent of inappropriate treatment?

A7: A large-scale study using data from the Clinical Practice Research Datalink (CPRD) database analyzed treatment patterns for uncomplicated UTIs in women in England. The study found that nitrofurantoin was the most frequently prescribed first-line treatment (71%), followed by trimethoprim (14.5%). Concerningly, the study revealed a high prevalence (43.5%) of inappropriate treatment, defined as deviations from the recommended drug class, duration, or dose outlined by the NICE UTI guidelines. [] This highlights the need for continued efforts to optimize prescribing practices and promote antimicrobial stewardship in UTI management.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。